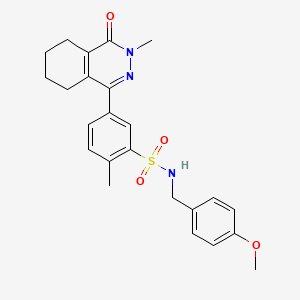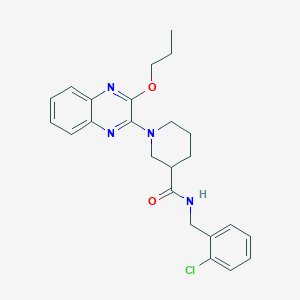-yl)methanone](/img/structure/B11303007.png)
[5-(4-bromophenyl)-1H-pyrazol-3-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by bromination to introduce the bromophenyl group. The final step involves the cyclization with a suitable precursor to form the tetrahydropyridine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may enhance binding affinity to specific targets, while the pyrazole and tetrahydropyridine rings contribute to the overall activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparación Con Compuestos Similares
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Shares the pyrazole and bromophenyl groups but differs in the substituents on the pyrazole ring.
3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Similar pyrazole structure but with a carboxylic acid group instead of the tetrahydropyridine ring.
Uniqueness: 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE is unique due to its combination of the pyrazole, bromophenyl, and tetrahydropyridine rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H18BrN3O |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C21H18BrN3O/c22-18-8-6-17(7-9-18)19-14-20(24-23-19)21(26)25-12-10-16(11-13-25)15-4-2-1-3-5-15/h1-10,14H,11-13H2,(H,23,24) |
Clave InChI |
WDKMHQWJCFRQJT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11302925.png)
![5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11302928.png)

![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11302938.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine](/img/structure/B11302940.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11302943.png)
![6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11302946.png)
![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11302950.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11302951.png)
![2,4-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11302953.png)
![N-(4-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302962.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11302964.png)
![N-(2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11302995.png)
